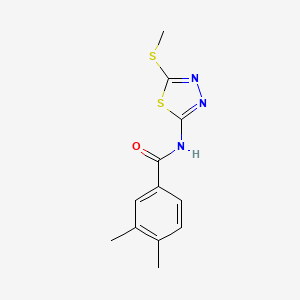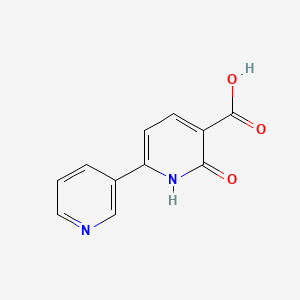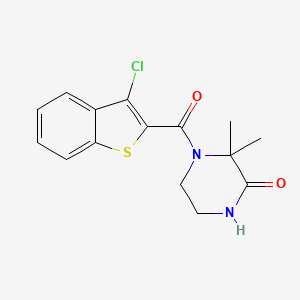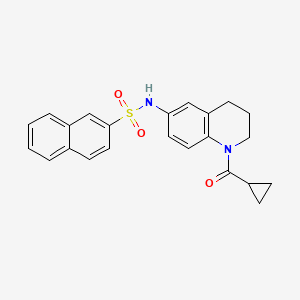![molecular formula C6H11N B2490102 6-Azabicyclo[3.1.1]heptane CAS No. 286-39-5](/img/structure/B2490102.png)
6-Azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Bridged Bicyclic Morpholines : The compounds like 3-oxa-6-azabicyclo[3.1.1]heptane are significant as building blocks in medicinal chemistry. They are morpholine isosteres, achiral, and have similar lipophilicity to morpholines. The synthesis processes involve straightforward chemistry using inexpensive starting materials, highlighting their practicality in research applications (Walker, Eklov, & Bedore, 2012).
Bridged Bicyclic Thiomorpholines : These are important in medicinal chemistry for drug discovery. Novel thiomorpholine and thiomorpholine 1,1-dioxide analogues, like 3-thia-6-azabicyclo[3.1.1]heptane, have shown interesting biological profiles. Their synthesis is achieved using affordable starting materials (Walker & Rogier, 2013).
Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives : These derivatives, developed as γ-aminobutyric acid analogues, are produced through intermolecular [2+2] photocycloaddition. This synthesis method offers novel pathways for creating bicyclic analogues of important biochemical compounds (Petz & Wanner, 2013).
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : An efficient synthesis method for this compound provides a promising building block for medicinal chemistry. It allows for further derivatization, creating novel piperidine derivatives (Denisenko et al., 2010).
Pharmaceutical Research
- Aromatase Inhibitory Activity : Compounds like 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione have shown potent inhibition of human placental aromatase. Such findings are significant for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).
Building Blocks for Advanced Drug Discovery
Photochemical Synthesis : The rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals like benzaldehyde, allylamine, and cinnamic acid, showcases advanced methods for creating building blocks in drug discovery (Denisenko et al., 2017).
Novel Multicomponent Cascade Reaction : This method led to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. The diastereoselective formation of these bicyclic products emphasizes their importance as pharmacophores (Kriis et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
6-Azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine
Mode of Action
The exact mode of action of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially leading to changes in the signaling pathways associated with these receptors.
Biochemical Pathways
The specific biochemical pathways affected by 6-Azabicyclo[31As a component of rupatidine , it may be involved in the modulation of histamine signaling pathways, which play a crucial role in allergic reactions.
Pharmacokinetics
The pharmacokinetics of 6-Azabicyclo[31It is noted that the compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may contribute to the antihistamine effects of this drug, potentially leading to a reduction in allergic symptoms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Azabicyclo[3.1.1]heptane are intriguing. It has been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds
Molecular Mechanism
It’s known that the compound can be incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties
Properties
IUPAC Name |
6-azabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENNCEQUAZKJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2490023.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)
![3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2490031.png)



![NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE](/img/structure/B2490037.png)



